8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyridine ring
Preparation Methods
The synthesis of 8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 2-chlorothiophene-5-carbaldehyde in the presence of a suitable catalyst. This reaction typically occurs under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired imidazo[1,2-a]pyridine structure .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common for this compound, especially at the chlorine atoms.
Scientific Research Applications
8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the inhibition of cell growth and proliferation. The compound’s ability to modulate signaling pathways, such as the NF-kappaB pathway, is also being studied.
Comparison with Similar Compounds
8-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine:
2-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)-5-((2-bromoethyl)thio)-1,3,4-oxadiazole: This derivative includes an oxadiazole ring, which enhances its biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H6Cl2N2S |
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Molecular Weight |
269.1 g/mol |
IUPAC Name |
8-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6Cl2N2S/c12-7-2-1-5-15-6-8(14-11(7)15)9-3-4-10(13)16-9/h1-6H |
InChI Key |
HCNXHWQUWTZNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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